molecular formula C17H18N4O3 B2651404 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2034300-43-9

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}propanamide

Cat. No.: B2651404
CAS No.: 2034300-43-9
M. Wt: 326.356
InChI Key: CIMFMFFRMRFFJR-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}propanamide is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a furan ring, and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the furan and pyrazine rings through condensation and substitution reactions under controlled conditions. Common reagents used in these reactions include acids, bases, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid: Shares the oxazole ring but differs in the presence of a fluorobenzoic acid moiety.

    3,5-dimethyl-1,2,4-oxadiazole: Similar in having a 1,2-oxazole ring but lacks the furan and pyrazine rings.

Uniqueness

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}propanamide is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-11-13(12(2)24-21-11)5-6-16(22)20-10-14-17(19-8-7-18-14)15-4-3-9-23-15/h3-4,7-9H,5-6,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMFMFFRMRFFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NC=CN=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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